Hydrogen-Bonding Behavior of 3,5-Difluoropyridine vs. 2,6-Difluoropyridine in HCl Complexes
Matrix-IR spectra for 3,5-difluoropyridine-HCl and 2,6-difluoropyridine-HCl in solid neon exhibit distinct shifts in the H-Cl stretching band that quantify differences in hydrogen-bond strength [1]. In dielectric media, 3,5-difluoropyridine-HCl undergoes a transition to a proton-transfer-type structure at an ε-value of 2.0, whereas 2,6-difluoropyridine-HCl and pentafluoropyridine-HCl do not exhibit proton transfer up to ε = 20.0 [1]. This indicates that 3,5-difluoropyridine is more susceptible to proton transfer under polar conditions compared to ortho-fluorinated analogs.
| Evidence Dimension | Proton-transfer threshold in dielectric media (ε-value) |
|---|---|
| Target Compound Data | Proton transfer observed at ε = 2.0 |
| Comparator Or Baseline | 2,6-Difluoropyridine: No proton transfer up to ε = 20.0; Pyridine: ε = 1.2; 3-Fluoropyridine: ε = 1.5 |
| Quantified Difference | 3,5-Difluoropyridine requires higher ε (2.0) than pyridine (1.2) and 3-fluoropyridine (1.5) for proton transfer, but undergoes transfer under conditions where 2,6-difluoropyridine remains non-transferred. |
| Conditions | Quantum-chemical study of fluoropyridine-HCl complexes in dielectric media; solid neon matrix-IR spectroscopy |
Why This Matters
This differential proton-transfer behavior directly impacts the suitability of 3,5-difluoropyridine for applications requiring controlled acid-base reactivity, such as catalysis, pharmaceutical salt formation, or supramolecular assembly design.
- [1] Soares, C. et al. Matrix effects on hydrogen bonding and proton transfer in fluoropyridine-HCl complexes. Phys. Chem. Chem. Phys. 2022, 24, 2371-2386. PMID: 35019906. View Source
